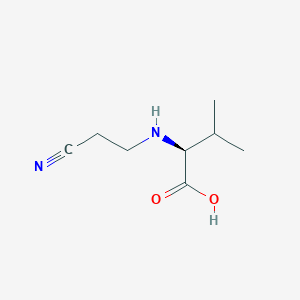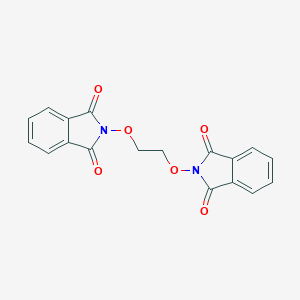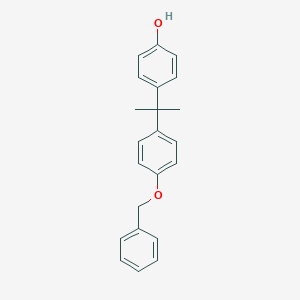
N-(2-氰乙基)-L-缬氨酸
描述
N-(2-Cyanoethyl)-L-valine is a modified amino acid that arises from the reaction of acrylonitrile with the N-terminal valine in hemoglobin. This compound is often used as a biomarker to monitor exposure to acrylonitrile, a byproduct of cigarette smoke. It has a molecular formula of C8H14N2O2 and a molecular weight of 170.209 g/mol .
科学研究应用
N-(2-Cyanoethyl)-L-valine has several scientific research applications:
Chemistry: Used as a biomarker to monitor exposure to acrylonitrile.
Biology: Helps in studying the effects of acrylonitrile on biological systems.
Medicine: Used in research related to smoking and its impact on health.
Industry: Employed in the production of various chemical intermediates
作用机制
Target of Action
N-(2-Cyanoethyl)-L-valine is a derivative of natural or synthetic nucleosides . It is used in the synthesis of oligonucleotides, relatively short fragments of nucleic acid and their analogs . The primary targets of N-(2-Cyanoethyl)-L-valine are the nucleosides in the DNA or RNA strands .
Mode of Action
N-(2-Cyanoethyl)-L-valine interacts with its targets through a process known as phosphoramidite chemistry . This chemistry involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . This process allows for the sequential addition of new bases to the DNA chain in a cyclic reaction .
Biochemical Pathways
The biochemical pathway involved in the action of N-(2-Cyanoethyl)-L-valine is the synthesis of oligonucleotides . This process mimics natural processes and allows for the accurate assembly of custom oligonucleotide sequences . The 2-cyanoethyl group is employed to protect a phosphate group in the context of a synthesis .
Pharmacokinetics
The pharmacokinetics of N-(2-Cyanoethyl)-L-valine involves its rapid absorption and distribution throughout the body . After administration, it causes sustained elevations of phenylethylamine concentrations and elimination of phenylethylamine is markedly decreased in these tissues relative to the situation after administration of phenylethylamine itself .
Result of Action
The result of the action of N-(2-Cyanoethyl)-L-valine is the formation of oligonucleotides . These oligonucleotides can be used in various applications such as gene expression studies, diagnostics, and therapeutics . N-(2-Cyanoethyl)-L-valine is a result of the exposure to acrylonitrile and is used as a biomarker of long-term or historical exposure to acrylonitrile .
Action Environment
The action of N-(2-Cyanoethyl)-L-valine is influenced by environmental factors such as the presence of other chemicals and the pH of the environment . For instance, the presence of acrylonitrile can lead to the formation of N-(2-Cyanoethyl)-L-valine . Additionally, the pH of the environment can affect the rate of the phosphoramidite chemistry involved in the action of N-(2-Cyanoethyl)-L-valine .
准备方法
Synthetic Routes and Reaction Conditions: N-(2-Cyanoethyl)-L-valine can be synthesized through a two-step reaction process:
Stage 1: L-valine is reacted with potassium hydroxide in water at 20°C.
Stage 2: Acrylonitrile is added to the reaction mixture at 0-5°C and stirred for 4.5-5.5 hours.
Industrial Production Methods: The industrial production of N-(2-Cyanoethyl)-L-valine follows similar synthetic routes but on a larger scale, ensuring precise control over reaction conditions to maintain product purity and yield.
化学反应分析
Types of Reactions: N-(2-Cyanoethyl)-L-valine undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of N-(2-Cyanoethyl)-L-valine .
相似化合物的比较
N-(2-Hydroxyethyl)valine: Formed from the reaction of ethylene oxide with valine.
N-(2-Cyanoethyl)cysteine: Formed from the reaction of acrylonitrile with cysteine.
Uniqueness: N-(2-Cyanoethyl)-L-valine is unique due to its specific formation from acrylonitrile and valine, making it a precise biomarker for acrylonitrile exposure. Its structure and reactivity differ from other similar compounds, providing distinct analytical and research advantages .
属性
IUPAC Name |
(2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXODTWPQTIHO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470238 | |
| Record name | N-(2-Cyanoethyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51078-49-0 | |
| Record name | N-(2-Cyanoethyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)


![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)


